3-Amino-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
3-Amino-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C13H16N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-Boc-pyrrolidine as a starting material, which undergoes a series of reactions including deprotection and coupling reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may yield alcohol derivatives .
Scientific Research Applications
3-Amino-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with the target, stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid: Similar structure but with a six-membered ring instead of a five-membered ring.
3-Amino-1-benzyl-pyrrolidine-3-carboxylic acid: Similar structure but with a benzyl group instead of a benzyloxycarbonyl group.
3-(Boc-amino)pyrrolidine: Similar structure but with a Boc protecting group instead of a benzyloxycarbonyl group.
Uniqueness
3-Amino-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for selective interactions with molecular targets. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and biochemistry .
Properties
IUPAC Name |
3-amino-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c14-13(11(16)17)6-7-15(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9,14H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVGVSVKBDKJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660818 | |
Record name | 3-Amino-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93533-01-8 | |
Record name | 3-Amino-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.